molecular formula C10H14N2O3 B13599727 Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate

Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate

Cat. No.: B13599727
M. Wt: 210.23 g/mol
InChI Key: MXALOVPXMNGQED-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate typically involves the reaction of imidazole with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at an elevated temperature, usually around 60°C, and in the presence of a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process. The product is typically purified by recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tert-butyl ester group under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The compound can also interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-oxoethyl)-1h-imidazole-1-carboxylate is unique due to the presence of the imidazole ring, which imparts distinct chemical properties compared to piperazine derivatives. The imidazole ring’s ability to participate in various chemical reactions and coordinate with metal ions makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl 4-(2-oxoethyl)imidazole-1-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-6-8(4-5-13)11-7-12/h5-7H,4H2,1-3H3

InChI Key

MXALOVPXMNGQED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC=O

Origin of Product

United States

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